3-Ethyl-5-isobutoxybenzoic acid
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Overview
Description
3-Ethyl-5-isobutoxybenzoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and an isobutoxy group at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-isobutoxybenzoic acid typically involves the esterification of 3-ethylbenzoic acid with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The ester is then hydrolyzed under basic conditions to yield the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-Ethyl-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-isobutoxybenzoic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may exert its effects through the modulation of signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzoic acid: Lacks the isobutoxy group, leading to different chemical and biological properties.
5-Isobutoxybenzoic acid: Lacks the ethyl group, resulting in variations in reactivity and applications.
3-Ethyl-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group, affecting its chemical behavior.
Uniqueness
3-Ethyl-5-isobutoxybenzoic acid is unique due to the presence of both ethyl and isobutoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-ethyl-5-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-10-5-11(13(14)15)7-12(6-10)16-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
YUXSBIMTULDWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCC(C)C)C(=O)O |
Origin of Product |
United States |
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